Cas no 1041565-07-4 (3-Chloro-N-cyclohexyl-5-(trifluoromethyl)-2-pyridinamine)

3-Chloro-N-cyclohexyl-5-(trifluoromethyl)-2-pyridinamine 化学的及び物理的性質
名前と識別子
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- 3-chloro-N-cyclohexyl-5-(trifluoromethyl)pyridin-2-amine
- 3-CHLORO-N-CYCLOHEXYL-5-(TRIFLUOROMETHYL)-2-PYRIDINAMINE
- SBB054310
- EN001772
- [3-chloro-5-(trifluoromethyl)(2-pyridyl)]cyclohexylamine
- 3-Chloro-N-cyclohexyl-5-(trifluoromethyl)-2-pyridinamine
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- インチ: 1S/C12H14ClF3N2/c13-10-6-8(12(14,15)16)7-17-11(10)18-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,17,18)
- InChIKey: JJXQBNRIWQKFFN-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C(F)(F)F)=CN=C1NC1CCCCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 267
- トポロジー分子極性表面積: 24.9
3-Chloro-N-cyclohexyl-5-(trifluoromethyl)-2-pyridinamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM484759-1g |
3-Chloro-N-cyclohexyl-5-(trifluoromethyl)pyridin-2-amine |
1041565-07-4 | 95% | 1g |
$149 | 2022-06-14 | |
TRC | C045615-250mg |
3-Chloro-N-cyclohexyl-5-(trifluoromethyl)-2-pyridinamine |
1041565-07-4 | 250mg |
$ 375.00 | 2022-06-06 | ||
TRC | C045615-125mg |
3-Chloro-N-cyclohexyl-5-(trifluoromethyl)-2-pyridinamine |
1041565-07-4 | 125mg |
$ 230.00 | 2022-06-06 | ||
Chemenu | CM484759-5g |
3-Chloro-N-cyclohexyl-5-(trifluoromethyl)pyridin-2-amine |
1041565-07-4 | 95% | 5g |
$446 | 2022-06-14 | |
Matrix Scientific | 053228-500mg |
3-Chloro-N-cyclohexyl-5-(trifluoromethyl)-2-pyridinamine |
1041565-07-4 | 500mg |
$237.00 | 2021-06-27 | ||
Matrix Scientific | 053228-2.500g |
3-Chloro-N-cyclohexyl-5-(trifluoromethyl)-2-pyridinamine |
1041565-07-4 | 2.500g |
$720.00 | 2021-06-27 |
3-Chloro-N-cyclohexyl-5-(trifluoromethyl)-2-pyridinamine 関連文献
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
3-Chloro-N-cyclohexyl-5-(trifluoromethyl)-2-pyridinamineに関する追加情報
Research Brief on 3-Chloro-N-cyclohexyl-5-(trifluoromethyl)-2-pyridinamine (CAS: 1041565-07-4)
The compound 3-Chloro-N-cyclohexyl-5-(trifluoromethyl)-2-pyridinamine (CAS: 1041565-07-4) has garnered significant attention in recent chemical and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.
Recent studies have highlighted the role of 3-Chloro-N-cyclohexyl-5-(trifluoromethyl)-2-pyridinamine as a key intermediate in the synthesis of novel agrochemicals and pharmaceuticals. Its trifluoromethyl group and pyridinamine backbone contribute to its stability and bioactivity, making it a valuable scaffold for further chemical modifications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of kinase inhibitors, which are critical for targeting cancer pathways.
In terms of biological activity, preliminary in vitro assays have shown that derivatives of this compound exhibit moderate inhibitory effects on specific enzymes involved in inflammatory responses. Researchers at the University of Cambridge have explored its potential as a lead compound for developing anti-inflammatory agents, with promising results in reducing cytokine production in macrophage cells. However, further in vivo studies are required to validate these findings and assess its pharmacokinetic properties.
The synthesis of 3-Chloro-N-cyclohexyl-5-(trifluoromethyl)-2-pyridinamine has also been optimized in recent years. A 2022 patent (WO2022156789) describes a novel catalytic process that improves yield and reduces byproducts, making it more feasible for large-scale production. This advancement is particularly relevant for industrial applications, where cost-efficiency and scalability are paramount.
Despite its potential, challenges remain in the clinical translation of this compound. Its solubility and bioavailability profiles need further optimization to enhance its therapeutic efficacy. Additionally, toxicological studies are ongoing to ensure its safety for human use. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive progress in this area.
In conclusion, 3-Chloro-N-cyclohexyl-5-(trifluoromethyl)-2-pyridinamine represents a promising candidate for drug development, with applications ranging from oncology to inflammation. Continued research into its mechanistic pathways and derivative optimization will be crucial for unlocking its full potential in the biomedical field.
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